Big defensin 3 Big defensin 3
Brand Name: Vulcanchem
CAS No.:
VCID: VC3674906
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Big defensin 3

CAS No.:

Cat. No.: VC3674906

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Big defensin 3 -

Specification

Introduction

Molecular Structure and Domains

Precursor Structure

Big defensin 3, like other members of the big defensin family, is synthesized as a prepropeptide that undergoes processing to generate the mature antimicrobial peptide. In Crassostrea gigas oysters, the Cg-BigDef3 precursor consists of a 23-residue signal peptide, followed by a cationic propeptide region of approximately 13 residues, and finally the mature peptide sequence of 87 residues .

The transition from prepropeptide to mature peptide involves proteolytic processing. The propeptide sequence is separated from the mature peptide by a conserved cleavage site (Arg-X-(Arg/Lys)-Arg), which is recognized by furin-like enzymes . This processing mechanism differs from that of oyster defensins (Cg-Defs), which lack a propeptide sequence in their precursor form.

Distinctive Domains

A defining characteristic of big defensins, including Big defensin 3, is their domain organization. The mature peptide consists of two distinct regions:

  • A highly hydrophobic N-terminal domain that adopts a unique globular conformation consisting of a parallel β-sheet and two α-helices .

  • A cationic C-terminal domain containing six cysteine residues that form three internal disulfide bridges, resulting in a β-sheet structure similar to that of human β-defensins .

This dual-domain structure contributes to the multifunctional properties of big defensins, as each domain appears to possess specific antimicrobial activities. In the horseshoe crab big defensin, for example, the N-terminal peptide shows greater activity against Gram-positive bacteria, while the C-terminal cationic peptide is more effective against Gram-negative bacteria .

Genomic Organization and Diversity

Gene Structure

The genomic organization of Big defensin 3 provides insights into its evolutionary origins and functional specialization. In Crassostrea gigas oysters, the three big defensin forms (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3) are encoded by distinct genomic sequences .

While Cg-BigDef1 and Cg-BigDef2 share similar genomic organization with two exons interrupted by a single intron, Cg-BigDef3 displays a more complex structure. In Cg-BigDef3, an additional intron and exon are present upstream of the first exon common to all Cg-BigDefs . This additional exon covers part of the 5'-UTR found in the cDNA sequence.

The organization of exons in big defensin genes reflects their domain structure. For Cg-BigDef1 and Cg-BigDef2, the first exon encodes part of the 5'-UTR, the signal peptide, the propeptide sequence, and the N-terminal domain of the mature peptide. The second exon encodes the cysteine-rich C-terminal region and part of the 3'-UTR sequence .

Expression and Regulation

Tissue-Specific Expression

Big defensin 3, specifically Cg-BigDef3 in oysters, shows tissue-specific expression patterns. Studies have demonstrated that Cg-BigDefs are expressed exclusively in oyster hemocytes (blood cells), highlighting their specialized role in the circulatory immune system . This restricted expression pattern contrasts with other defensins that may be expressed in multiple tissues, such as epithelial surfaces.

Antimicrobial and Immunomodulatory Functions

Antimicrobial Activity

Big defensin 3, like other members of the defensin family, exhibits potent antimicrobial activity against a range of pathogens. The unique dual-domain structure of big defensins contributes to their broad-spectrum antimicrobial properties. While specific data on the antimicrobial spectrum of Big defensin 3 alone is limited in the provided search results, studies on related big defensins indicate activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Research on human β-defensin 3 (hBD3) has shown that its antimicrobial potency is determined by the distribution of positively charged amino acid residues and hydrophobic side chains . This charge-hydrophobicity balance is likely also important for the antimicrobial function of Big defensin 3.

Membrane Permeabilization

One mechanism by which big defensins exert their antimicrobial effects is through membrane permeabilization. Studies have measured the ability of big defensins to permeabilize bacterial cells, as indicated by the percentage of permeabilized bacterial cells relative to complete cell lysis with Triton X-100 as a positive control .

The N-terminal domain of big defensins appears to play a significant role in this bactericidal activity. Research has suggested that this domain, which was lost during evolution toward β-defensins, confers important bactericidal properties .

Immunomodulatory Effects

Beyond direct antimicrobial activity, defensins also exhibit immunomodulatory functions. Studies on human β-defensin 3 have revealed anti-inflammatory properties, including the ability to limit the production of pro-inflammatory cytokines in TLR4-stimulated macrophages .

The canonical structure of human β-defensin 3, maintained by its three intramolecular disulfide bonds, is required for this immunosuppressive effect. hBD3 has been shown to rapidly associate with and enter macrophages, inhibiting the transcription of pro-inflammatory genes . This activity involves specific targeting of TLR signaling pathways, resulting in transcriptional repression of pro-inflammatory genes.

While specific data on the immunomodulatory functions of Big defensin 3 is limited in the provided search results, the structural similarities between big defensins and β-defensins suggest potential shared immunoregulatory properties.

Structure-Activity Relationships

Influence of Structural Parameters

Role of Disulfide Bonds

Evolutionary Significance

Phylogenetic Position

Big defensins, including Big defensin 3, occupy an interesting position in the evolutionary history of defensin peptides. Phylogenetic analyses have shown that big defensins form a group predominantly present in mollusks and are closer to vertebrate defensins than to invertebrate and fungi CSαβ-containing defensins .

The structural similarity between the C-terminal domain of big defensins and vertebrate β-defensins suggests potential evolutionary relationships. The β-sheet structure folded by three disulfide bounds in the C-terminal region of big defensins resembles the three-stranded antiparallel β-sheet structure of human β-defensins such as HBD-2 and HBD-3 .

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